molecular formula C11H11NO B15200633 1-(3-Methyl-1H-indol-7-yl)ethan-1-one

1-(3-Methyl-1H-indol-7-yl)ethan-1-one

Cat. No.: B15200633
M. Wt: 173.21 g/mol
InChI Key: IDRNBQDWBPXSJN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-indol-7-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 3-position and an ethanone group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction typically proceeds as follows:

    Reactants: Indole and acetylacetone

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-indol-7-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

1-(3-Methyl-1H-indol-7-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity.

Comparison with Similar Compounds

1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be compared with other indole derivatives, such as:

    1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group at the 1-position.

    3-Acetylindole: Features an acetyl group at the 3-position of the indole ring.

    Indole-3-carboxaldehyde: Contains a formyl group at the 3-position.

These compounds share the indole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-methyl-1H-indol-7-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-6-12-11-9(7)4-3-5-10(11)8(2)13/h3-6,12H,1-2H3

InChI Key

IDRNBQDWBPXSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2C(=O)C

Origin of Product

United States

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